10-Descarbomethoxy marcellomycin
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Overview
Description
10-Descarbomethoxy marcellomycin is a derivative of the anthracycline antibiotic marcellomycin. Anthracyclines are a class of drugs used in cancer chemotherapy derived from Streptomyces bacterium. The removal of the carbomethoxy group at position 10 distinguishes this compound from its parent compound, marcellomycin . This modification significantly impacts its DNA binding ability and antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Descarbomethoxy marcellomycin involves the selective removal of the carbomethoxy group from marcellomycin. This can be achieved through hydrolysis under acidic or basic conditions. The reaction typically involves the use of strong acids like hydrochloric acid or strong bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces species to produce marcellomycin, followed by chemical modification to remove the carbomethoxy group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 10-Descarbomethoxy marcellomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anthracycline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracycline compounds .
Scientific Research Applications
10-Descarbomethoxy marcellomycin has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Descarbomethoxy marcellomycin involves intercalation into DNA, disrupting the function of topoisomerase II, an enzyme critical for DNA replication and transcription . This leads to the inhibition of nucleolar preribosomal RNA synthesis, ultimately causing cell death . The removal of the carbomethoxy group reduces its DNA binding ability, which correlates with a decrease in antitumor activity .
Comparison with Similar Compounds
Marcellomycin: The parent compound with a carbomethoxy group at position 10.
Rudolfomycin: Another anthracycline with similar structural features.
Aclacinomycin A: A related anthracycline with high antitumor activity and reduced cardiotoxicity.
Uniqueness: 10-Descarbomethoxy marcellomycin is unique due to the absence of the carbomethoxy group, which significantly impacts its DNA binding ability and antitumor activity. This makes it a valuable compound for studying the structure-activity relationships of anthracyclines .
Properties
CAS No. |
70135-18-1 |
---|---|
Molecular Formula |
C40H53NO15 |
Molecular Weight |
787.8 g/mol |
IUPAC Name |
7-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO15/c1-7-40(50)14-19-10-20-31(37(49)33-23(43)9-8-22(42)32(33)35(20)47)36(48)30(19)26(15-40)54-27-11-21(41(5)6)38(17(3)52-27)55-29-13-25(45)39(18(4)53-29)56-28-12-24(44)34(46)16(2)51-28/h8-10,16-18,21,24-29,34,38-39,42-46,48,50H,7,11-15H2,1-6H3 |
InChI Key |
XXXOZKHMRPFXLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
Origin of Product |
United States |
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